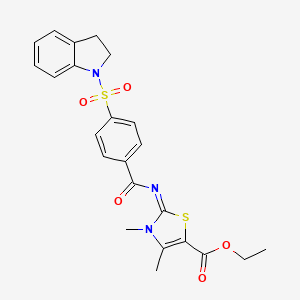

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

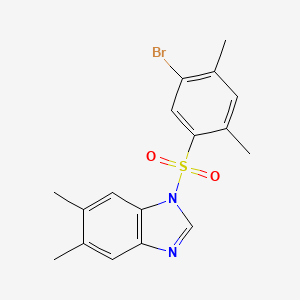

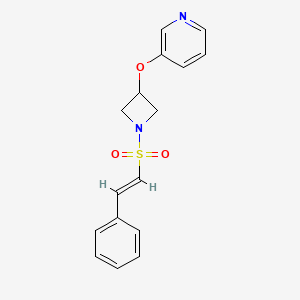

The compound “N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are known to possess a wide range of promising biological activities .

Molecular Structure Analysis

The molecular structure of this compound would include a thiazolidine-2,4-dione ring attached to a cyclohexyl group and a 5-methylisoxazole-3-carboxamide group. The exact structure would need to be confirmed through spectroscopic methods such as FTIR, NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiazolidine-2,4-dione derivatives are known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. These properties could be determined through various analytical techniques .Aplicaciones Científicas De Investigación

- The compound has been investigated for its antimicrobial potential. Specifically, derivatives of this molecule have shown dual antimicrobial and antitumor properties . Researchers synthesized (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives and evaluated their antimicrobial activity. Among these, compound 3a demonstrated notable activity against cancer cell lines (HeLa, HT29, A549, and MCF-7) with IC50 values ranging from 38 to 55 μM .

- The thiazolidine-2,4-dione (TZD) scaffold, to which this compound belongs, has been explored for its antibacterial and antifungal effects. TZDs are also known to impact lipid profiles, blood pressure, and inflammation .

- The TZD moiety, found in this compound, serves as a carboxylic acid mimetic. It has been utilized to enhance the metabolic stability and therapeutic profile of bioactive agents .

- TZDs have been studied for their anti-inflammatory properties. They target vascular cells and monocytes/macrophages, inhibiting the production of pro-inflammatory cytokines and inducible nitric oxide synthase .

Antimicrobial Activity

Metabolic Stability Enhancement

Anti-Inflammatory Effects

Direcciones Futuras

The future directions for this compound could involve further studies to determine its biological activities and potential therapeutic applications. Given the known activities of thiazolidine-2,4-dione derivatives, this compound could be of interest in the fields of medicinal chemistry and drug discovery .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor-γ (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, leading to conformational changes that allow the receptor to regulate the expression of specific genes involved in glucose and lipid metabolism . The compound’s unique structure, which includes a thiazolidinedione ring, is key to its binding mechanism .

Biochemical Pathways

Upon activation, PPAR-γ modulates several biochemical pathways involved in lipid metabolism, glucose homeostasis, and inflammation . This includes the upregulation of genes involved in fatty acid storage and glucose metabolism, which can lead to improved insulin sensitivity .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The activation of PPAR-γ by this compound can lead to a decrease in insulin resistance, making it potentially beneficial for the treatment of type 2 diabetes . Furthermore, as a partial agonist, it may avoid some of the adverse effects associated with full PPAR-γ agonists, such as weight gain and congestive heart disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs (drug-drug interactions), individual patient characteristics (such as age, genetics, disease state), and lifestyle factors (such as diet and exercise) .

Propiedades

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-8-6-10(16-21-8)13(19)15-9-4-2-3-5-11(9)17-12(18)7-22-14(17)20/h6,9,11H,2-5,7H2,1H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTWEZXGKVOCFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCCCC2N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-5-methylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)

![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)

![1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol](/img/structure/B2378368.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2378376.png)

![1-(2,5-difluorobenzyl)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378377.png)